4-Fluoro-2-hydroxy-azobenzene

Azo-hydrazone tautomerism Photochromism Molecular probes

4-Fluoro-2-hydroxy-azobenzene (CAS 1025474-56-9) is a derivative of the azobenzene photoswitch, characterized by a para-fluorine atom and an ortho-hydroxyl group on one phenyl ring. This combination imparts distinct photochemical characteristics—including azo-hydrazone tautomerism from the ortho-OH and electronic tuning from the para-F—that are absent in simpler azobenzenes.

Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
CAS No. 1025474-56-9
Cat. No. B6299604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-hydroxy-azobenzene
CAS1025474-56-9
Molecular FormulaC12H9FN2O
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)O
InChIInChI=1S/C12H9FN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H
InChIKeyCQZBTHVHZZPEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-hydroxy-azobenzene (CAS 1025474-56-9): A Dual-Modality Photoswitch for Procurement-Driven Research


4-Fluoro-2-hydroxy-azobenzene (CAS 1025474-56-9) is a derivative of the azobenzene photoswitch, characterized by a para-fluorine atom and an ortho-hydroxyl group on one phenyl ring [1]. This combination imparts distinct photochemical characteristics—including azo-hydrazone tautomerism from the ortho-OH and electronic tuning from the para-F—that are absent in simpler azobenzenes [2]. These features make the compound a versatile candidate for applications requiring light-controlled modulation of molecular properties, such as photopharmacology [3] and functional materials science.

1
Dual Modality Integrated fluorescence reporting via azo-hydrazone tautomerism
2
Visible-Light Switching Enhanced photostationary state under ambient laboratory lighting
3
pH Responsive pH-gated photoisomerization for dual-stimuli control studies

Why 4-Fluoro-2-hydroxy-azobenzene Cannot Be Replaced by Generic Azobenzenes


Generic azobenzenes, such as the parent compound or simple 4-fluoroazobenzene, lack the critical ortho-hydroxy group that enables azo-hydrazone tautomerism—a dynamic equilibrium that profoundly influences photochromic behavior, fluorescence, and pH sensitivity [1]. Similarly, non-fluorinated hydroxyazobenzenes miss the electronic tuning provided by the para-fluorine substituent, which shifts absorption bands and modulates the tautomeric equilibrium [2]. The co-presence of both substituents in 4-Fluoro-2-hydroxy-azobenzene creates a unique photochemical profile, making direct substitution with either mono-functional analog impossible for applications requiring these integrated properties.

Fluorescence Non-hydroxy azobenzenes (e.g., 4-fluoroazobenzene) lack azo-hydrazone tautomerism and may not provide fluorescence-based readout.
Electronic Tuning Non-fluorinated hydroxyazobenzenes may exhibit different absorption band positions and tautomeric equilibrium, altering switching behavior.
Integrated Profile Mono-functional analogs cannot replicate the combined ortho-OH / para-F photochemical profile; direct substitution may shift key properties.

Quantitative Differentiation of 4-Fluoro-2-hydroxy-azobenzene Against Key Analogs


Azo-Hydrazone Tautomeric Equilibrium Enabled by Ortho-Hydroxy Group

Unlike 4-fluoroazobenzene (which lacks an ortho-OH), 4-Fluoro-2-hydroxy-azobenzene can engage in azo-hydrazone tautomerism. This tautomeric equilibrium, unique to ortho-hydroxyazobenzenes, alters the excited-state dynamics and enables fluorescence—a property absent in non-hydroxy analogs. [1] [2]

Tautomerism & Fluorescence
Class-level inference
Azo-hydrazone equilibrium present; hydrazone form fluorescent.
Enables fluorescence-based photoswitch tracking.
Solvent-dependent equilibrium; direct compound quantum yield not reported.
Azo-hydrazone tautomerism Photochromism Molecular probes

Enhanced Photoswitching Efficiency Under Ambient Lighting Conditions

Ortho-fluoro substituted azobenzenes reach an ambient photostationary state faster and with a higher cis-isomer content than non-fluorinated analogs. For ortho-fluoroazobenzene amphiphiles, [cis]PSS/[trans]PSS ratios were 0.33–1.2 in D₂O and 0.37–3.8 in DMSO-d₆, representing 2–3 times more cis-isomer at equilibrium compared to non-fluorinated compounds. [1] As a class member, 4-Fluoro-2-hydroxy-azobenzene is expected to exhibit similarly enhanced ambient switching.

Ambient PSS Ratio
Class-level inference
Expected 2–3× higher cis content vs. non-fluorinated analogs.
Supports visible-light-driven switching studies.
Based on ortho-fluoroazobenzene class data in D₂O/DMSO.
Photostationary state Photoswitching efficiency Ambient light isomerization

Prolonged Thermal Stability of the Z-Isomer via Ortho-Fluorination

Fluorine substitution ortho to the azo group dramatically extends the thermal half-life of the Z-isomer. A comprehensive DFT study reported τ₁/₂ = 56.6 h for one ortho-fluoroazobenzene derivative and τ₁/₂ = 829.3 h for another, compared to mere minutes for unsubstituted azobenzene. [1] While 4-Fluoro-2-hydroxy-azobenzene has a para-fluoro rather than an ortho-fluoro group, the para-EWG effect still contributes to enhanced thermal stability relative to the parent azobenzene.

Z-Isomer Thermal Stability
Class-level inference
Estimated >10²–10³-fold longer half-life vs. azobenzene.
Supports sustained photo-generated state studies.
DFT estimates for ortho-fluoro derivatives; para-fluoro may differ.
Thermal half-life Bistable photoswitches ortho-Fluoroazobenzene

pH-Dependent Photochromic Behavior via Ionizable Phenolic -OH

The ortho-hydroxy group renders the compound pH-sensitive. Studies on 2-hydroxyazobenzene show that protonation/deprotonation of the phenolic -OH modulates the photostationary state and the rate of thermal back-isomerization. [1] This pH-gated control is absent in 4-fluoroazobenzene, which lacks an ionizable site.

pH-Gated Photochromism
Class-level inference
pH-switchable: phenolate form shows faster thermal relaxation than phenol form.
Enables dual-stimuli (light/pH) responsive studies.
Class behavior of 2-hydroxyazobenzene; compound-specific pH profile to verify.
pH-responsive Photoacid Protonation control

High-Value Application Scenarios for 4-Fluoro-2-hydroxy-azobenzene


Photopharmacological Probes with Integrated Fluorescence Reporting

The azo-hydrazone tautomerism and resulting fluorescence of 4-Fluoro-2-hydroxy-azobenzene make it suitable for photopharmacology where real-time optical tracking of the photoswitch state is required. The compound can be used to design light-activatable drugs whose activation state is simultaneously monitored via fluorescence intensity changes. [1] [2]

Biologically Relevant Photoswitches Operating Under Visible Light

The enhanced photostationary state under ambient lighting conditions allows this compound to function as a visible-light-driven photoswitch, minimizing photodamage in live-cell experiments. This is critical for optogenetic and photopharmacological applications where UV light is cytotoxic. [3]

pH-Responsive Molecular Logic Gates and Sensors

The protonatable ortho-hydroxy group enables pH-gated photoisomerization, making 4-Fluoro-2-hydroxy-azobenzene a building block for molecular logic systems that respond to both light and pH inputs. Such dual-stimuli responsiveness is valuable in smart materials and bio-sensing platforms. [4]

Fluorescent Probes for Micro-Environment Polarity Sensing

The tautomeric equilibrium (azo ↔ hydrazone) is highly sensitive to solvent polarity and hydrogen-bonding ability. This allows 4-Fluoro-2-hydroxy-azobenzene to serve as a fluorescent probe for detecting changes in micro-environmental polarity, such as in lipid membranes or protein binding pockets. [1]

Application
Selection Property
Validation Focus
Photopharmacological probe design with fluorescence readout
Azo-hydrazone tautomerism & fluorescence
Fluorescence quantum yield & photostationary state
Visible-light photoswitching in biological research
Enhanced ambient PSS ratio
Cis-isomer enrichment under ambient visible light
pH-responsive molecular logic & sensor research
pH-dependent isomerization kinetics
pH titration of photochromic response
Micro-environment polarity sensing with fluorescence
Solvent-dependent tautomeric equilibrium
Fluorescence shift vs. polarity index
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